molecular formula C6H2Cl3NO B3043010 3,5-Dichloropyridine-2-carbonyl chloride CAS No. 70151-22-3

3,5-Dichloropyridine-2-carbonyl chloride

Cat. No.: B3043010
CAS No.: 70151-22-3
M. Wt: 210.4 g/mol
InChI Key: RTSBEPIQHLPRCX-UHFFFAOYSA-N
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Description

3,5-Dichloropyridine-2-carbonyl chloride is an organic compound with the molecular formula C6H2Cl3NO. It is a derivative of pyridine, where the 2-position carbonyl group is bonded to a chloride atom, and the 3 and 5 positions are substituted with chlorine atoms. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactive carbonyl chloride group .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichloropyridine-2-carbonyl chloride can be synthesized from 3,5-dichloro-2-pyridinecarboxylic acid. The synthesis involves the following steps :

    Formation of Methyl 3,5-Dichloropyridine-2-Carboxylate: 5-chloropicolinic acid is reacted with oxalyl chloride in the presence of N,N-dimethylformamide and dichloromethane at 0°C to room temperature. The reaction mixture is then treated with methanol to yield methyl 3,5-dichloropyridine-2-carboxylate.

    Reduction to (3,5-Dichloropyridin-2-yl)methanol: The ester is reduced using sodium borohydride in methanol to form (3,5-dichloropyridin-2-yl)methanol.

    Formation of this compound: The alcohol is then treated with thionyl chloride in dichloromethane to yield this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloropyridine-2-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Hydrolysis: In the presence of water, it can hydrolyze to form 3,5-dichloro-2-pyridinecarboxylic acid.

    Reduction: It can be reduced to form 3,5-dichloropyridine-2-methanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    3,5-Dichloro-2-pyridinecarboxylic acid: Formed from hydrolysis.

    3,5-Dichloropyridine-2-methanol: Formed from reduction.

Scientific Research Applications

3,5-Dichloropyridine-2-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as an intermediate in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: It is involved in the synthesis of drugs that target specific biological pathways, such as anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-dichloropyridine-2-carbonyl chloride primarily involves its reactive carbonyl chloride group. This group can form covalent bonds with nucleophiles, leading to the formation of various derivatives. In biological systems, these derivatives can interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways and targets depend on the specific derivative formed and its intended application.

Comparison with Similar Compounds

3,5-Dichloropyridine-2-carbonyl chloride can be compared with other dichloropyridine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for specific synthetic applications.

Properties

IUPAC Name

3,5-dichloropyridine-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSBEPIQHLPRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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